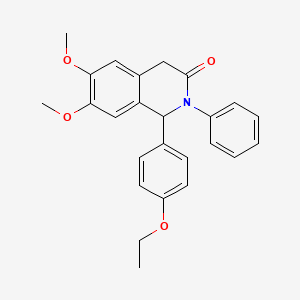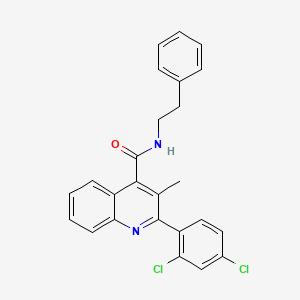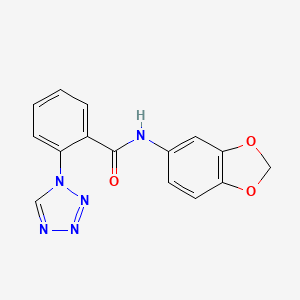![molecular formula C18H23NO B5216238 2-[methyl(2-phenylpropyl)amino]-1-phenylethanol](/img/structure/B5216238.png)
2-[methyl(2-phenylpropyl)amino]-1-phenylethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[methyl(2-phenylpropyl)amino]-1-phenylethanol, also known as ephedrine, is a naturally occurring alkaloid found in plants of the Ephedra genus. It has been used for centuries in traditional Chinese medicine for the treatment of respiratory and other ailments. Ephedrine has also gained popularity as a performance-enhancing drug and weight-loss supplement due to its stimulant properties. In recent years, there has been growing interest in ephedrine's potential as a research tool in various scientific fields.
作用机制
Ephedrine works by stimulating the release of norepinephrine, a neurotransmitter that activates the sympathetic nervous system. This results in a variety of physiological effects, including increased heart rate, blood pressure, and respiratory rate. Ephedrine also acts as a bronchodilator, relaxing the smooth muscles in the airways and improving airflow.
Biochemical and Physiological Effects:
Ephedrine has a number of biochemical and physiological effects on the body. It increases the release of catecholamines, such as norepinephrine and epinephrine, from the adrenal gland. This leads to increased heart rate, blood pressure, and metabolic rate. Ephedrine also increases the release of dopamine, a neurotransmitter involved in reward and motivation, which may contribute to its stimulant properties.
实验室实验的优点和局限性
Ephedrine has several advantages as a research tool. It is relatively inexpensive and easy to obtain, and its effects are well-studied and understood. However, 2-[methyl(2-phenylpropyl)amino]-1-phenylethanol can be difficult to work with due to its stimulant properties, which can make it challenging to control for confounding variables in experiments. In addition, 2-[methyl(2-phenylpropyl)amino]-1-phenylethanol's effects can be variable and dependent on factors such as dose, route of administration, and individual differences in metabolism.
未来方向
There are several potential future directions for research on 2-[methyl(2-phenylpropyl)amino]-1-phenylethanol. One area of interest is its potential as a treatment for cognitive impairment and neurodegenerative diseases such as Alzheimer's. Ephedrine has been shown to improve cognitive function in animal models, and further research is needed to determine its potential for human use. Another area of interest is 2-[methyl(2-phenylpropyl)amino]-1-phenylethanol's effects on exercise performance and muscle growth. While 2-[methyl(2-phenylpropyl)amino]-1-phenylethanol has been banned as a performance-enhancing drug in many sports, there is still interest in its potential as a tool for muscle building and fat loss. Finally, 2-[methyl(2-phenylpropyl)amino]-1-phenylethanol's potential as a research tool for studying the mechanisms of action of other drugs remains an area of ongoing investigation.
合成方法
Ephedrine can be synthesized from the precursor compound benzaldehyde through a series of chemical reactions. One common method involves the reduction of benzaldehyde with sodium borohydride to produce phenyl-2-propanol. This compound is then reacted with methylamine and a reducing agent, such as lithium aluminum hydride, to yield 2-[methyl(2-phenylpropyl)amino]-1-phenylethanol.
科学研究应用
Ephedrine has been used in scientific research for a variety of purposes. It has been investigated as a potential treatment for asthma, as it can relax the smooth muscles in the airways and improve breathing. Ephedrine has also been studied for its effects on the central nervous system, including its ability to increase alertness and improve cognitive function. In addition, 2-[methyl(2-phenylpropyl)amino]-1-phenylethanol has been used as a tool in pharmacological research to study the mechanisms of action of other drugs.
属性
IUPAC Name |
2-[methyl(2-phenylpropyl)amino]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-15(16-9-5-3-6-10-16)13-19(2)14-18(20)17-11-7-4-8-12-17/h3-12,15,18,20H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKISNMZYDPWJGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)CC(C1=CC=CC=C1)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(2-phenylpropyl)amino]-1-phenylethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5216165.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine](/img/structure/B5216173.png)

![5-{3-chloro-4-[3-(4-ethylphenoxy)propoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216191.png)
![3-cyclohexyl-5-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B5216199.png)


![2-iodo-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5216217.png)
![N-(2-chlorophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5216246.png)

![1-[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]azepane](/img/structure/B5216265.png)
![3-bromo-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5216267.png)